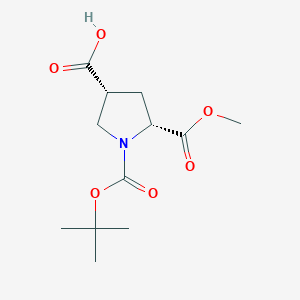![molecular formula C10H11ClF3NO B13056116 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056116.png)
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H11ClF3NO It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis techniques. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 1-chloro-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, which is then reacted with an appropriate amine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Industry: The compound is utilized in the production of advanced materials and additives.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl group and the chloro-substituted phenyl ring contribute to its reactivity. These groups help stabilize the compound and facilitate its binding to target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL can be compared to similar compounds such as:
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL: This compound has two trifluoromethyl groups, which may enhance its reactivity.
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL: The position of the chloro and trifluoromethyl groups is reversed, affecting its chemical behavior.
1-Amino-1-[3-chloro-4-(difluoromethyl)phenyl]propan-2-OL: The presence of a difluoromethyl group instead of a trifluoromethyl group alters its properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
NTQNPJYDNPLNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13056035.png)
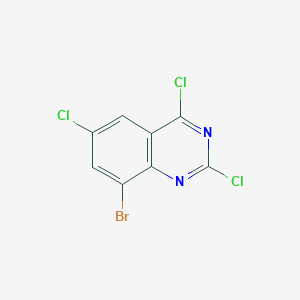
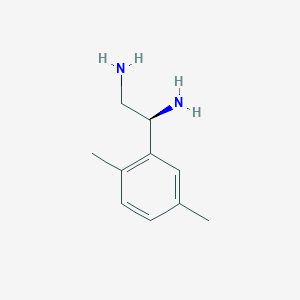
![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)
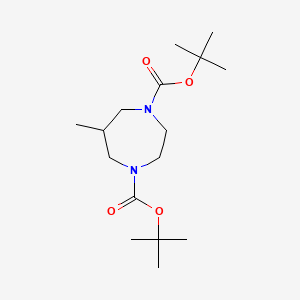
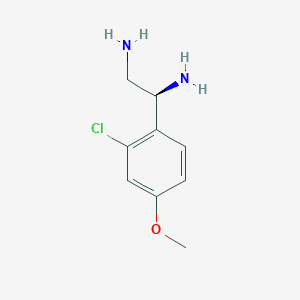
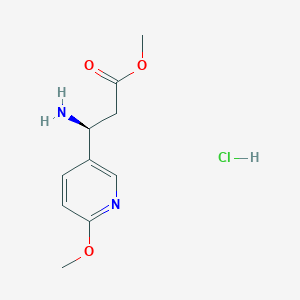
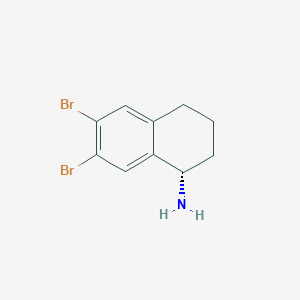
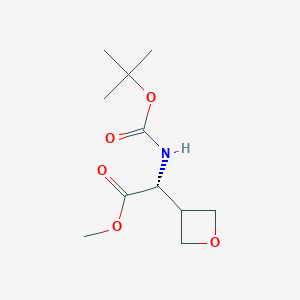
![(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13056089.png)
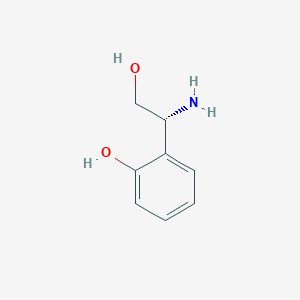
![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
